molecular formula C13H19NO2 B14298354 N-(3-Hydroxy-4-methylpentyl)benzamide CAS No. 118089-81-9

N-(3-Hydroxy-4-methylpentyl)benzamide

Cat. No.: B14298354
CAS No.: 118089-81-9
M. Wt: 221.29 g/mol
InChI Key: PBUPUDUMWIENQL-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-methylpentyl)benzamide is a benzamide derivative characterized by a hydroxypentyl chain substituted with a methyl group at the 4-position. Benzamides are widely studied for their diverse biological activities, including histone deacetylase (HDAC) inhibition, antimicrobial properties, and roles as directing groups in metal-catalyzed reactions .

Properties

CAS No.

118089-81-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-hydroxy-4-methylpentyl)benzamide

InChI

InChI=1S/C13H19NO2/c1-10(2)12(15)8-9-14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)

InChI Key

PBUPUDUMWIENQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCNC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-methylpentyl)benzamide typically involves the reaction of benzoyl chloride with 3-hydroxy-4-methylpentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-methylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst (AlCl₃) for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Conversion of the amide to an amine.

    Substitution: Introduction of nitro or halogen groups onto the benzene ring.

Scientific Research Applications

N-(3-Hydroxy-4-methylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methylpentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a 3-methylbenzamide core with a hydroxy-tert-butyl group.
  • Synthesis: Reacts 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
  • Characterization : X-ray diffraction confirmed its solid-state structure, emphasizing the importance of steric effects in directing group efficacy .
N-(diisopropylphosphanyl)benzamide
  • Structure : Incorporates a diisopropylphosphanyl group instead of a hydroxypentyl chain.
  • Synthesis : Two methods: (i) reaction of N-(trimethylsilyl)benzamide with PiPr₂Cl, or (ii) direct conversion of benzamide using PiPr₂Cl, DMAP, and triethylamine .
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
  • Structure : Features a hydroxamic acid group and aryl substitutions.
  • Activity : Demonstrates HDAC inhibition with IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells, comparable to SAHA but with lower toxicity (LD₅₀ = 1.29 g/kg vs. 0.77 g/kg for SAHA) .
  • Pharmacokinetics : Exhibits a biphasic elimination profile in rats (t₁/₂ = 0.592 h, AUC = 40.942 μg·h/mL) .

Physicochemical Properties

  • Solubility : Hydroxyl and alkyl groups (e.g., in N-(3-Hydroxy-4-methylpentyl)benzamide) enhance aqueous solubility compared to purely aromatic benzamides like N-(4-nitrophenyl)benzamide .
  • Melting Points: Benzamides with polar substituents (e.g., hydroxy, nitro) typically exhibit higher melting points. For instance, 4-(2-Methoxyphenoxy)benzoic acid derivatives have mp = 160–220°C .
  • Spectroscopic Data : ¹H NMR and MS are standard for characterization. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide shows distinct NH (δ 6.2 ppm) and OH (δ 2.1 ppm) signals .

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